

# AGI-14100: A Technical Guide to its Role in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AGI-14100 is a potent, orally available, and metabolically stable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). With an IC50 of 6 nM, it serves as a critical chemical probe for investigating the metabolic rewiring driven by mIDH1 in various cancers. This document provides an in-depth technical overview of AGI-14100, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its role in elucidating the downstream effects of mIDH1 inhibition on cancer cell metabolism and epigenetics. While AGI-14100 demonstrated significant potential, its development was succeeded by AG-120 (Ivosidenib) due to off-target effects, primarily the activation of the human pregnane X receptor (hPXR). Nevertheless, AGI-14100 remains a valuable tool for preclinical research into the therapeutic targeting of metabolic pathways in cancer.

## Introduction: Targeting Aberrant Metabolism in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key metabolic alteration in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and chondrosarcoma, is the gain-of-function mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme. Wild-type IDH1 catalyzes the oxidative decarboxylation of







isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). Mutant IDH1, however, acquires a neomorphic activity, converting  $\alpha$ -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations, a block in cellular differentiation, and the promotion of tumorigenesis. **AGI-14100** was developed as a potent and selective inhibitor of mIDH1, designed to reduce 2-HG levels and restore normal cellular processes.

### **Mechanism of Action**

**AGI-14100** is a competitive inhibitor of the mutant IDH1 enzyme. By binding to the active site of mIDH1, it blocks the conversion of  $\alpha$ -KG to 2-HG. The reduction in intracellular 2-HG levels is hypothesized to relieve the inhibition of  $\alpha$ -KG-dependent dioxygenases, leading to the reversal of epigenetic modifications and the induction of cellular differentiation.















Click to download full resolution via product page



 To cite this document: BenchChem. [AGI-14100: A Technical Guide to its Role in Cancer Metabolism Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575548#role-of-agi-14100-in-studying-cancer-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com